2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dibenzothiepine derivatives and has been shown to have significant pharmacological activity.
Mechanism of Action
The mechanism of action of 2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act by blocking the reuptake of certain neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of psychiatric disorders. It has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is its high purity and yield. This makes it suitable for use in laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Future Directions
There are a number of future directions for research on 2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of more selective compounds that target specific neurotransmitter systems. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Finally, there is a need for more clinical trials to investigate the efficacy of this compound in the treatment of various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is generally high, and the purity can be improved by recrystallization.
Scientific Research Applications
2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have significant pharmacological activity and has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, bipolar disorder, and schizophrenia.
properties
Molecular Formula |
C20H23FN2OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[4-(1-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H23FN2OS/c21-17-6-3-5-16-18(23-10-8-22(9-11-23)12-13-24)14-15-4-1-2-7-19(15)25-20(16)17/h1-7,18,24H,8-14H2 |
InChI Key |
IYOWDLNCOUSSSO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC=C4F |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC=C4F |
Origin of Product |
United States |
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